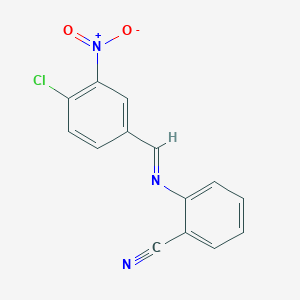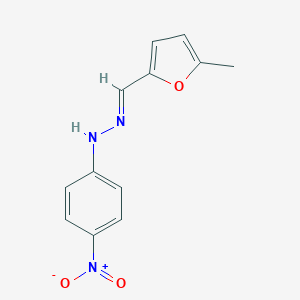![molecular formula C22H17N5O4 B403312 (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403312.png)
(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a hydrazone linkage, a nitro group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-methoxy-2-nitroaniline with 2,5-diphenyl-2,4-dihydro-pyrazol-3-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 4-[(4-Methoxy-2-amino-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one.
Oxidation: 4-[(4-Hydroxy-2-nitro-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one.
Substitution: Various substituted hydrazones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazone linkage can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-Methoxy-2-nitrophenol
Uniqueness
(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and methoxy groups, along with the hydrazone linkage, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C22H17N5O4 |
|---|---|
Molekulargewicht |
415.4g/mol |
IUPAC-Name |
4-[(4-methoxy-2-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H17N5O4/c1-31-17-12-13-18(19(14-17)27(29)30)23-24-21-20(15-8-4-2-5-9-15)25-26(22(21)28)16-10-6-3-7-11-16/h2-14,25H,1H3 |
InChI-Schlüssel |
NGWBGQYQUXJLTI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


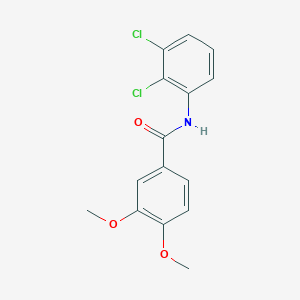
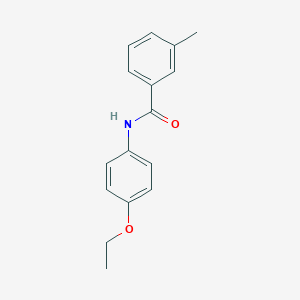
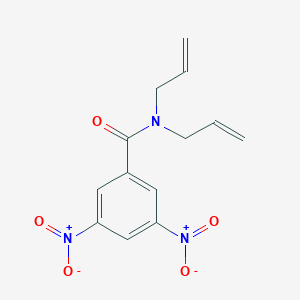
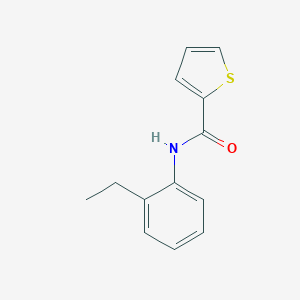
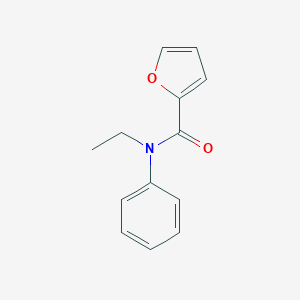
![4-Bromo-2-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B403239.png)
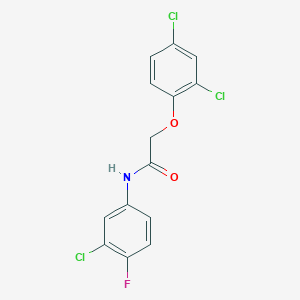
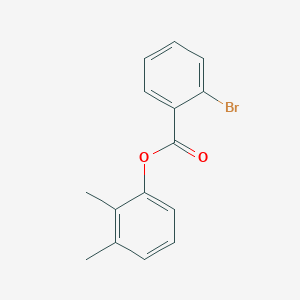
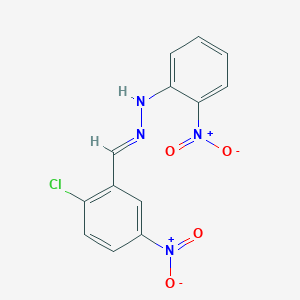
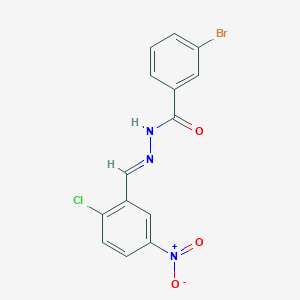
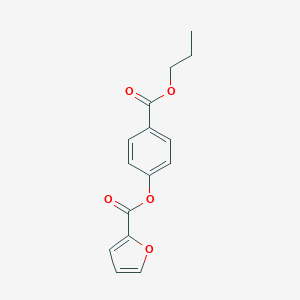
![2-chloro-N'-[(3-methylphenyl)carbonyl]benzohydrazide](/img/structure/B403249.png)
